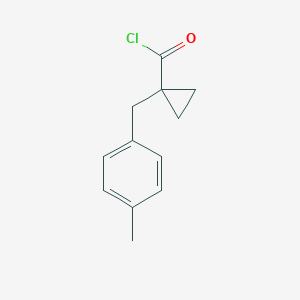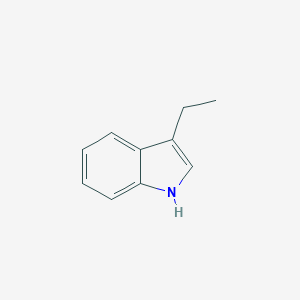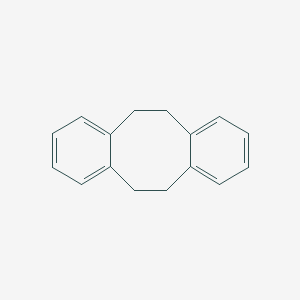
Dibenzocycloocta-1,5-diene
Overview
Description
“Dibenzocycloocta-1,5-diene” is a chemical compound with the molecular formula C16H16 . It is an organic moiety that features a flexible central eight-membered cycloalkane with rigid phenyl rings fused onto each end .
Synthesis Analysis
Two efficient syntheses of dibenzocyclooctadienediyne were developed employing known reactions, which utilize commercially available reagents. Both methods are an improvement on known syntheses resulting in 41% and 43% overall yields .
Molecular Structure Analysis
The conformational change of dibenzocycloocta-1,5-diene (DBCOD), a rigid-flexible-rigid organic moiety, from its Boat to Chair conformation requires an activation energy of 42 kJ/mol . This is substantially lower than those of existing submolecular shape-changing units .
Chemical Reactions Analysis
The conformational change of DBCOD from its Boat to Chair conformation is a key aspect of its chemical behavior . This change is influenced by intramolecular hydrogen bonding and electron repulsive interaction from opposing ester substituents .
Scientific Research Applications
Low-Energy Switching
The conformational change of dibenzocycloocta-1,5-dienes (DBCODs), a rigid-flexible-rigid organic moiety, mimics that of biological systems and lends itself to low-energy switching . The activation energy for upconverting “Boat” to “Chair” conformation of the cyclooctadiene ring is just around 40 kJ/mol . This low-energy driven DBCOD conformational interconversion, is expected to enable biological and materials applications .
Controlled Drug Release
The low-energy switching property of DBCODs can be utilized in controlled drug release . The conformational change can trigger the release of drugs at specific sites, improving the efficiency of drug delivery systems .
Regenerative Medicine
DBCODs can be used in regenerative medicine, specifically in the creation of dynamic scaffolds . The conformational changes of DBCODs can be used to design scaffolds that adapt to the growth and development of tissues .
Soft Robotics
The low-energy switching property of DBCODs can be applied in the field of soft robotics . The conformational changes can be used to design and control the movements of soft robotic systems .
Memory and Logic Devices
DBCODs can be used in the design of memory and logic devices . The low-energy switching property can be used to store and process information .
Exciton Couplings
The conformations and exciton couplings in 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene (THDC) have been studied using resonance-enhanced two-photon ionization spectroscopy . It has been estimated from the spectral analysis that 90% of THDC exists in the twist-boat (TB) conformation . The observed S1/S2 exciton splitting of the TB conformer is 100 cm−1 .
Chemical Synthesis
5,6,11,12-Tetrahydrodibenzoa,eannulene can react with paraformaldehyde to give the 5,12-endo-methano-derivative . Similar bridged compounds were prepared from aromatic aldehydes .
Spectroscopy
Resonance-enhanced two-photon ionization (R2PI) spectra are measured using a boxcar integrator interfaced with a personal computer . This technique can be used to study the conformations and exciton couplings in 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene (THDC) .
Mechanism of Action
Mode of Action
Dibenzocycloocta-1,5-diene is characterized by its ability to undergo conformational changes . This compound, a rigid-flexible-rigid organic moiety, can switch between “Boat” and “Chair” conformations . The activation energy required for this transformation is around 42 kJ/mol, significantly lower than that of many existing submolecular shape-changing units . This low-energy switching mimics biological systems and could potentially be harnessed for various applications .
Result of Action
The molecular and cellular effects of Dibenzocycloocta-1,5-diene’s action are largely unexplored. Its low-energy conformational switching could potentially be used to control biological processes, such as ion channel regulation and drug release .
Action Environment
Environmental factors, such as temperature, can influence the action of Dibenzocycloocta-1,5-diene. For instance, raising the temperature from -60 °C to 60 °C can facilitate the conversion of the “Boat” conformation to the “Chair” conformation .
Future Directions
DBCOD has potential applications in low-energy-driven stimuli-responsive systems . Its unique conformational change mechanism could be particularly beneficial for systems that would incur damage under high-energy stimuli . This work has laid the basis to construct systems for low-energy-driven stimuli-responsive applications .
properties
IUPAC Name |
tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQPMHABIFETBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308658 | |
| Record name | Dibenzocycloocta-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzocycloocta-1,5-diene | |
CAS RN |
1460-59-9 | |
| Record name | Cyclo-di-o-xylylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzocycloocta-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



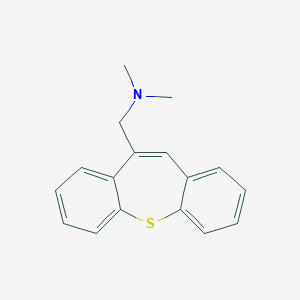


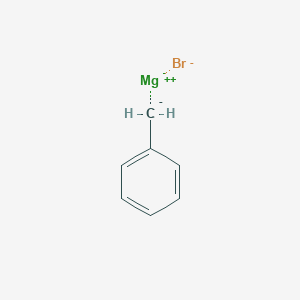

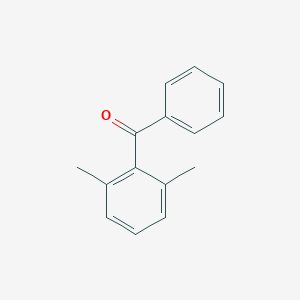


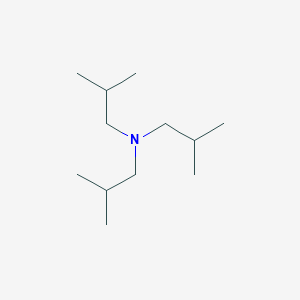
![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)

